2-Ethynyl-4-fluorobenzoic acid
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Overview
Description
2-Ethynyl-4-fluorobenzoic acid is an organic compound with the molecular formula C9H5FO2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 4 on the benzene ring are replaced by an ethynyl group and a fluorine atom, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethynyl-4-fluorobenzoic acid can be achieved through several methods. One common approach involves the nucleophilic fluorination of 1-arylbenziodoxolones using fluoride salts in polar aprotic solvents Another method involves the reaction of 4-fluorobenzyl alcohol with concentrated sulfuric acid and potassium nitrate to produce an intermediate, which is then further processed to obtain the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Ethynyl-4-fluorobenzoic acid undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The fluorine atom can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogenation reactions can be carried out using reagents like chlorine (Cl2) or bromine (Br2) in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group can yield carboxylic acids, while substitution reactions can produce various halogenated derivatives .
Scientific Research Applications
2-Ethynyl-4-fluorobenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Ethynyl-4-fluorobenzoic acid involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, while the fluorine atom can influence the compound’s reactivity and binding affinity. These interactions can affect enzyme activity, receptor binding, and other biological processes .
Comparison with Similar Compounds
Similar Compounds
2-Fluorobenzoic acid: Similar structure but lacks the ethynyl group.
4-Ethynylbenzoic acid: Similar structure but lacks the fluorine atom.
2-Amino-4-fluorobenzoic acid: Contains an amino group instead of the ethynyl group.
Uniqueness
2-Ethynyl-4-fluorobenzoic acid is unique due to the presence of both the ethynyl and fluorine groups, which confer distinct chemical properties and reactivity. This combination allows for specific interactions and applications that are not possible with other similar compounds .
Properties
Molecular Formula |
C9H5FO2 |
---|---|
Molecular Weight |
164.13 g/mol |
IUPAC Name |
2-ethynyl-4-fluorobenzoic acid |
InChI |
InChI=1S/C9H5FO2/c1-2-6-5-7(10)3-4-8(6)9(11)12/h1,3-5H,(H,11,12) |
InChI Key |
QYFSYGPYLZBHDK-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=C(C=CC(=C1)F)C(=O)O |
Origin of Product |
United States |
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